2-(3-Aminonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(3-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 3-position and a nitrile group at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminonaphthalen-1-yl)acetonitrile typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Substitution Reaction: 1-aminonaphthalene undergoes a substitution reaction with a suitable nitrile source to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminonaphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Aminonaphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene: Lacks the nitrile group, leading to different chemical properties.
2-Aminonaphthalene: Similar structure but different position of the amino group.
3-Aminonaphthalene: Lacks the nitrile group, leading to different reactivity.
Uniqueness
2-(3-Aminonaphthalen-1-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
2-(3-Aminonaphthalen-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H10N2
- Molecular Weight : 182.22 g/mol
- CAS Number : 340025-26-5
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate signaling pathways that influence cellular functions, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1B1, which is involved in drug metabolism and the activation of pro-carcinogens .
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease prevention.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Properties
A study evaluated the anticancer properties of various naphthalene derivatives, including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF-7 |
Doxorubicin | 10 | MCF-7 |
Study 2: Enzyme Inhibition
Inhibitory assays against CYP1B1 showed that this compound has an IC50 value of approximately 50 nM, indicating strong selectivity over other CYP enzymes such as CYP1A1 and CYP1A2 . This selectivity is crucial for minimizing adverse effects during therapeutic applications.
Enzyme | IC50 (nM) |
---|---|
CYP1B1 | 50 |
CYP1A1 | >5000 |
CYP1A2 | >5000 |
Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress in SH-SY5Y neuronal cells. The presence of the compound significantly improved cell viability under oxidative stress conditions induced by hydrogen peroxide .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8H,5,14H2 |
InChI Key |
WICFFFJZUFAZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)N |
Origin of Product |
United States |
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